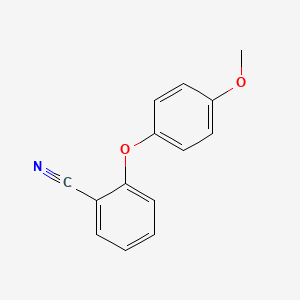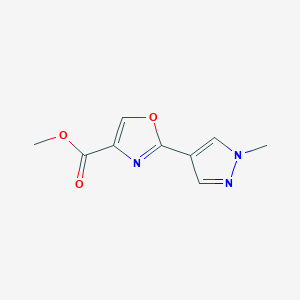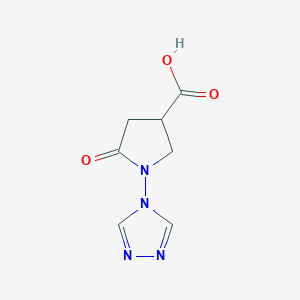![molecular formula C14H7ClF5NO B2713982 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide CAS No. 304458-50-2](/img/structure/B2713982.png)
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide, also known as PF-06447475, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that play a role in regulating pain, inflammation, and mood. By inhibiting FAAH, PF-06447475 can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Mecanismo De Acción
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide increases the levels of these endocannabinoids, leading to potential therapeutic effects.
Biochemical and physiological effects:
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide has been shown to increase the levels of endocannabinoids in the body, leading to potential therapeutic effects such as analgesia, anti-inflammatory effects, and anxiolysis. It has also been shown to have effects on the immune system and the gastrointestinal system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme without affecting other enzymes in the body. It is also relatively stable and can be administered orally or intravenously.
However, there are also limitations to the use of 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide in lab experiments. It has a relatively short half-life and may need to be administered multiple times to maintain therapeutic levels. It may also have off-target effects that need to be taken into consideration.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide. One area of interest is in its potential use in treating conditions such as chronic pain, anxiety disorders, and inflammatory bowel disease. Further studies are needed to determine the optimal dosing and administration of 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide for these conditions.
Another area of interest is in understanding the long-term effects of 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide on the endocannabinoid system and other physiological systems in the body. This could help to identify potential safety concerns and inform the development of new therapies based on this mechanism of action.
Overall, 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide represents an exciting area of research for its potential therapeutic effects and its ability to target the endocannabinoid system. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide can be synthesized using a multi-step organic synthesis approach. The synthesis involves the reaction of 4-chlorobenzoyl chloride with 2,3,4,5,6-pentafluorobenzylamine to form the intermediate 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide, which can then be purified and characterized.
Aplicaciones Científicas De Investigación
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models. It has also been investigated for its potential use in treating conditions such as chronic pain, anxiety disorders, and inflammatory bowel disease.
Propiedades
IUPAC Name |
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF5NO/c15-7-3-1-6(2-4-7)14(22)21-5-8-9(16)11(18)13(20)12(19)10(8)17/h1-4H,5H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSQFUHIDFTYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2713899.png)
![N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2713900.png)
![2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid](/img/structure/B2713901.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyl)acetamide](/img/structure/B2713905.png)


![2-[[1-(1-Methyl-6-oxopyridazine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2713911.png)

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2713914.png)

![N-(2-methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2713916.png)

